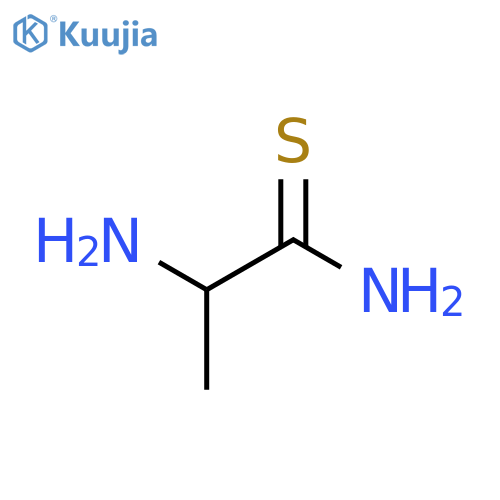Cas no 111013-81-1 (2-Aminopropanethioamide)

2-Aminopropanethioamide structure
商品名:2-Aminopropanethioamide
CAS番号:111013-81-1
MF:C3H8N2S
メガワット:104.174018859863
MDL:MFCD19982626
CID:5205752
2-Aminopropanethioamide 化学的及び物理的性質
名前と識別子
-
- 2-aminopropanethioamide
- Propanethioamide, 2-amino-
- 2-Aminopropanethioamide
-
- MDL: MFCD19982626
- インチ: 1S/C3H8N2S/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)
- InChIKey: DFOUVXZLAJTTNU-UHFFFAOYSA-N
- ほほえんだ: S=C(C(C)N)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- トポロジー分子極性表面積: 84.1
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 199.1±42.0 °C at 760 mmHg
- フラッシュポイント: 74.2±27.9 °C
- じょうきあつ: 0.3±0.4 mmHg at 25°C
2-Aminopropanethioamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Aminopropanethioamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-84679-0.25g |
2-aminopropanethioamide |
111013-81-1 | 0.25g |
$485.0 | 2023-09-02 | ||
| Enamine | EN300-84679-0.5g |
2-aminopropanethioamide |
111013-81-1 | 0.5g |
$507.0 | 2023-09-02 | ||
| Enamine | EN300-84679-1.0g |
2-aminopropanethioamide |
111013-81-1 | 1.0g |
$528.0 | 2023-02-11 | ||
| Enamine | EN300-84679-0.05g |
2-aminopropanethioamide |
111013-81-1 | 0.05g |
$443.0 | 2023-09-02 | ||
| Enamine | EN300-84679-5g |
2-aminopropanethioamide |
111013-81-1 | 5g |
$1530.0 | 2023-09-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087781-1g |
2-Aminopropanethioamide |
111013-81-1 | 95% | 1g |
¥2933.0 | 2023-04-05 | |
| Enamine | EN300-84679-2.5g |
2-aminopropanethioamide |
111013-81-1 | 2.5g |
$1034.0 | 2023-09-02 | ||
| Enamine | EN300-84679-5.0g |
2-aminopropanethioamide |
111013-81-1 | 5.0g |
$1530.0 | 2023-02-11 | ||
| Enamine | EN300-84679-10.0g |
2-aminopropanethioamide |
111013-81-1 | 10.0g |
$2269.0 | 2023-02-11 | ||
| Enamine | EN300-84679-1g |
2-aminopropanethioamide |
111013-81-1 | 1g |
$528.0 | 2023-09-02 |
2-Aminopropanethioamide 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
111013-81-1 (2-Aminopropanethioamide) 関連製品
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 4770-00-7(3-cyano-4-nitroindole)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
